3,4,5-Trimethylphenyl acetate
Description
The compound 3,4,5-Trimethylphenyl acetate (systematic name: acetic acid 3,4,5-trimethylphenyl ester) is an aromatic ester featuring a phenyl ring substituted with three methyl groups at the 3-, 4-, and 5-positions, linked to an acetate group.
Key characteristics inferred from related compounds:
- Molecular formula: Likely C11H14O2 (assuming a phenyl ring with three methyl groups and an acetate ester).
- Functional groups: Aromatic methyl substituents and an ester moiety.
- Applications: Methyl- or methoxy-substituted phenyl esters are commonly used in agrochemicals (e.g., fungicides, insecticides) or as intermediates in organic synthesis .
Properties
Molecular Formula |
C11H14O2 |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
(3,4,5-trimethylphenyl) acetate |
InChI |
InChI=1S/C11H14O2/c1-7-5-11(13-10(4)12)6-8(2)9(7)3/h5-6H,1-4H3 |
InChI Key |
ZXBLICCWAOZHAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C)C)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4,5-Trimethylphenyl acetate can be synthesized through the esterification of 3,4,5-trimethylphenol with acetic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the production process. The product is then purified through distillation or recrystallization to obtain the desired purity.
Chemical Reactions Analysis
Fries Rearrangement
3,4,5-Trimethylphenyl acetate undergoes Fries rearrangement under acidic conditions to produce hydroxylated derivatives. This reaction is catalyzed by BF₃-HOAc in 1,2-dichloroethane at reflux .
| Reaction Conditions | Products | Yield |
|---|---|---|
| BF₃-HOAc, 1,2-dichloroethane, reflux | 4-Hydroxy-2,3,5-trimethylphenyl acetate (C₁₁H₁₄O₃) | ~40% |
The mechanism involves:
-
Coordination of the ester carbonyl oxygen to BF₃.
-
Intramolecular acyl transfer to form a ketene intermediate.
-
Electrophilic aromatic substitution at the para-position relative to the methyl groups .
Nitration and Electrophilic Aromatic Substitution
The electron-rich aromatic ring undergoes nitration in acetic anhydride, yielding nitro-substituted derivatives. For example:
| Reagent | Product | Key Observations |
|---|---|---|
| HNO₃ in Ac₂O | 3,4,5-Trimethyl-4-nitro-1,4-dihydrophenyl acetate | Rearomatization occurs via acid catalysis |
Rearomatization of intermediates (e.g., 1,2,4,5-tetramethyl-4-nitro-1,4-dihydrophenyl acetate) in CH₃COOH or CF₃COOH produces:
Hydrolysis Reactions
The ester group is susceptible to hydrolysis under acidic or basic conditions:
| Conditions | Product | Mechanism |
|---|---|---|
| H₂O, H₂SO₄, reflux | 3,4,5-Trimethylphenol + acetic acid | Acid-catalyzed ester cleavage |
| NaOH, H₂O, RT | 3,4,5-Trimethylphenol + sodium acetate | Base-mediated saponification |
Hydrolysis rates are influenced by steric hindrance from the methyl groups, which slow nucleophilic attack at the carbonyl carbon.
Oxidative Coupling
In the presence of transition-metal catalysts (e.g., Rh or Pd), the compound participates in C–H activation pathways. For example:
-
Rhodium-catalyzed oxidative coupling with alkenes forms aryl olefination products via a β-hydrogen elimination pathway .
-
Palladium/Ag co-catalyzed reactions lower activation barriers for C–H bond cleavage (from 28.1 kcal/mol to <10 kcal/mol) .
Key intermediates include:
Comparative Reactivity
The reactivity of this compound differs from structurally similar compounds:
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis
3,4,5-Trimethylphenyl acetate can be synthesized from the corresponding phenol through acetylation. This reaction is typically facilitated by reagents such as acetic anhydride or acetyl chloride in the presence of a base like triethylamine. This process is significant for producing various derivatives that can be utilized in further chemical reactions .
2. Chromatography
The compound has been utilized in chromatographic techniques, particularly in high-performance liquid chromatography (HPLC). Its unique structure allows for effective separation and analysis of related compounds in complex mixtures. For instance, it serves as a standard for method development in HPLC due to its stability and well-defined retention time .
3. Biological Activity Studies
Research indicates that derivatives of this compound exhibit biological activities that can be harnessed for therapeutic purposes. Studies have shown that compounds with similar structures can inhibit tubulin polymerization, which is crucial for cancer cell proliferation. This suggests potential applications in cancer therapy as a lead compound for developing anti-cancer agents .
Industrial Applications
1. Fragrance and Flavor Industry
Due to its pleasant aroma, this compound is used in the fragrance industry to create perfumes and scented products. Its sweet and floral notes make it suitable for enhancing various formulations.
2. Solvent in Coatings
The compound is also employed as a solvent in coatings and adhesives due to its ability to dissolve various polymers and resins. This application is critical in manufacturing paints and varnishes that require specific drying times and film-forming properties .
Case Study 1: Synthesis of Derivatives
A study focused on synthesizing various derivatives of this compound highlighted its versatility as a precursor for creating more complex molecules with enhanced biological activities. The derivatives were evaluated for their antiproliferative effects against different cancer cell lines, demonstrating promising results that warrant further investigation into their mechanisms of action .
Case Study 2: HPLC Method Development
In another case study, researchers developed an HPLC method for analyzing this compound alongside other related compounds. The method was validated for parameters such as specificity, linearity, accuracy, and precision. This study underscores the importance of this compound as a standard reference material in analytical chemistry .
Data Tables
| Application Area | Description | Key Findings |
|---|---|---|
| Organic Synthesis | Precursor for various chemical reactions | Efficient synthesis methods established |
| Chromatography | Standard for HPLC method development | Validated method with high specificity |
| Biological Activity | Potential anti-cancer agent | Inhibition of tubulin polymerization observed |
| Fragrance Industry | Used as a fragrance component | Contributes to sweet floral scents |
| Coatings | Solvent for paints and adhesives | Enhances film-forming properties |
Mechanism of Action
The mechanism of action of 3,4,5-trimethylphenyl acetate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release 3,4,5-trimethylphenol, which may interact with biological receptors or enzymes. The specific pathways and targets depend on the context of its application, such as its use in drug development or as a chemical intermediate.
Comparison with Similar Compounds
3,4,5-Trimethoxyphenyl Acetate
Molecular formula: C11H14O5 CAS No.: 17742-46-0 Key differences:
- Substituents : Methoxy (-OCH3) groups instead of methyl (-CH3) groups.
- Polarity : Higher polarity due to oxygen-rich methoxy groups, impacting solubility and reactivity.
- Applications: Methoxy-substituted phenyl acetates are often bioactive; for example, triphenyltin acetate (a related organotin compound) is a fungicide .
Trimethacarb (3,4,5-Trimethylphenyl Methylcarbamate)
Molecular formula: C11H15NO2 CAS No.: 76-87-9 Key differences:
- Functional group : Carbamate (-OCONHCH3) instead of acetate (-OAc).
- Toxicity : Carbamates are acetylcholinesterase inhibitors, widely used as insecticides .
Triphenyltin Acetate
Molecular formula: C20H18O2Sn CAS No.: 900-95-8 Key differences:
- Structure: Organotin compound with three phenyl groups and an acetate ligand.
- Application : Broad-spectrum fungicide (e.g., Brestan®) with environmental toxicity concerns .
| Property | This compound | Triphenyltin Acetate |
|---|---|---|
| Metal Content | None | Tin (Sn) |
| Environmental Impact | Likely low | High (persistent organotin) |
| Regulatory Status | Not restricted | Banned in many regions |
Research Findings and Limitations
- Synthetic Pathways : Trimethylphenyl derivatives are typically synthesized via Friedel-Crafts alkylation or esterification reactions, similar to methoxy-substituted analogs .
- Data Gaps : Direct studies on this compound are scarce; most evidence pertains to carbamates or methoxy-substituted analogs. Structural confusion between "methyl" and "methoxy" substituents in literature complicates comparisons .
Biological Activity
3,4,5-Trimethylphenyl acetate (TMPA) is an aromatic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on TMPA, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
TMPA is an ester derived from 3,4,5-trimethylphenol and acetic acid. Its molecular formula is , and it features a phenyl ring with three methyl groups in the ortho and para positions relative to the acetate group. This unique structure contributes to its biological activity.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of TMPA. It has been shown to exhibit significant antibacterial effects against various Gram-positive and Gram-negative bacteria. For example:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 250 µg/mL |
| Escherichia coli | 350 µg/mL |
| Pseudomonas aeruginosa | 500 µg/mL |
The antibacterial activity of TMPA is comparable to standard antibiotics such as tetracycline, indicating its potential as a therapeutic agent in treating bacterial infections .
Antioxidant Activity
TMPA has also been evaluated for its antioxidant properties. In vitro assays demonstrated that it effectively scavenges free radicals, thereby protecting cells from oxidative stress. The antioxidant activity was quantified using assays measuring lipid peroxidation and hydroxyl radical formation:
| Concentration (µg/mL) | TBARS Production (nmol/mL) | Hydroxyl Radical Scavenging (%) |
|---|---|---|
| 10 | 15.2 | 70 |
| 50 | 8.5 | 85 |
| 100 | 3.2 | 95 |
These results suggest that TMPA may play a role in preventing oxidative damage in biological systems .
The mechanisms underlying the biological activities of TMPA are still being elucidated. Preliminary studies suggest that its antimicrobial effects may be linked to the disruption of bacterial cell membranes and inhibition of essential metabolic pathways. The antioxidant properties are attributed to its ability to donate electrons and neutralize free radicals .
Case Studies
- Antibacterial Efficacy : A recent study evaluated the effectiveness of TMPA against clinical isolates of resistant bacteria. The results indicated that TMPA not only inhibited bacterial growth but also enhanced the efficacy of conventional antibiotics when used in combination therapies .
- Cytotoxicity Assessment : In a study examining the cytotoxic effects on cancer cell lines, TMPA exhibited selective cytotoxicity towards certain tumor cells while sparing normal cells, suggesting potential applications in cancer therapy .
Q & A
Basic: What safety protocols should be followed when handling 3,4,5-Trimethylphenyl acetate in laboratory settings?
Answer:
When handling this compound, strict safety measures are essential due to its potential toxicity. Key protocols include:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use NIOSH-approved respirators if aerosolization occurs .
- Containment: Perform reactions in a fume hood or glovebox to minimize inhalation risks, especially during weighing or solvent evaporation .
- Waste Disposal: Segregate waste into designated containers for hazardous organic compounds and collaborate with certified disposal services to avoid environmental contamination .
- Emergency Measures: Maintain eyewash stations and safety showers nearby. Avoid eating/drinking in the lab to prevent accidental ingestion.
Basic: What synthetic methodologies are effective for preparing this compound?
Answer:
A common approach involves esterification of 3,4,5-trimethylphenol with acetic anhydride under acidic catalysis:
Reagent Setup: Combine 3,4,5-trimethylphenol (1 eq) with acetic anhydride (2.5 eq) and catalytic sulfuric acid in anhydrous THF.
Reaction Conditions: Stir at 60–80°C for 6–12 hours under nitrogen .
Workup: Quench with ice-water, extract with dichloromethane, and purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Typical yields range from 70–85% .
Validation: Monitor reaction progress using TLC (Rf ~0.5 in 7:3 hexane:EtOAc) and confirm purity via HPLC or GC-MS.
Advanced: How can density functional theory (DFT) predict the reactivity of this compound in nucleophilic acyl substitution?
Answer:
DFT calculations (e.g., B3LYP/6-31G*) can model reaction pathways:
- Electrostatic Potential Maps: Identify electron-deficient carbonyl carbons as nucleophilic attack sites .
- Transition State Analysis: Calculate activation energies for competing pathways (e.g., methoxide vs. hydroxide attack) to predict regioselectivity .
- Solvent Effects: Incorporate polarizable continuum models (PCM) to simulate solvent interactions (e.g., THF vs. DMSO) and their impact on reaction rates .
Case Study: DFT predicted a 15 kJ/mol lower barrier for methoxide attack compared to hydroxide in THF, aligning with experimental kinetic data .
Advanced: How can contradictory NMR data for this compound derivatives be resolved?
Answer:
Contradictions often arise from dynamic stereochemistry or impurities. Resolution strategies include:
- Variable Temperature (VT) NMR: Detect rotational barriers in esters. For example, coalescence temperatures above 300 K indicate restricted rotation of the acetyl group .
- 2D NMR (HSQC, HMBC): Assign overlapping proton signals by correlating [1]H and [13]C shifts. For instance, HMBC correlations between acetate carbonyl (δ 170–175 ppm) and aromatic protons confirm ester connectivity .
- Crystallography: Single-crystal X-ray diffraction resolves ambiguities in regiochemistry. A study on a trimethoxy analog revealed planarity between the ester and aryl ring (dihedral angle: 4.7°) .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
- Spectroscopy:
- Chromatography:
- HPLC: Use a C18 column (acetonitrile/water, 60:40) to assess purity (>95%) .
- Mass Spectrometry: ESI-MS typically displays [M+H]+ at m/z 236.3 (calculated: 236.26) .
Advanced: What mechanistic insights explain the stability of this compound under basic hydrolysis?
Answer:
The steric hindrance from three methyl groups slows hydrolysis:
- Steric Effects: Methyl groups at positions 3, 4, and 5 hinder nucleophilic approach to the carbonyl carbon, increasing activation energy .
- Kinetic Studies: Pseudo-first-order kinetics in NaOH/MeOH show a rate constant (k) 3x lower than unsubstituted phenyl acetate .
- Computational Support: MD simulations reveal reduced solvent accessibility to the ester group in the trimethyl derivative compared to analogs .
Basic: How should researchers optimize reaction conditions for derivatizing this compound?
Answer:
- Catalyst Screening: Test Lewis acids (e.g., ZnCl2) for Friedel-Crafts alkylation; ZnCl2 in DCM achieves 80% yield vs. 50% with FeCl3 .
- Solvent Optimization: Use polar aprotic solvents (e.g., DMF) for SN2 reactions to stabilize transition states .
- Temperature Gradients: For photochemical reactions, UV irradiation at 254 nm in acetonitrile maximizes diradical intermediate formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
